![molecular formula C21H18N4OS B2500493 (E)-4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzamide CAS No. 1321879-62-2](/img/structure/B2500493.png)
(E)-4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzamide
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Description
(E)-4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzamide, also known as CPTH6, is a small molecule inhibitor that has gained attention in scientific research for its potential therapeutic applications.
Scientific Research Applications
Security Ink Application : A study by Lu & Xia (2016) explored the multi-stimuli response of a novel half-cut cruciform molecule, similar in structure to the compound , for potential use in security inks. This compound showed a profound intramolecular charge transfer (ICT) effect and reversible morphology-dependent fluorochromism, suggesting its utility in security applications.
Antimicrobial Properties : Research by Bikobo et al. (2017) focused on synthesizing derivatives of thiazole, closely related to the core structure of the compound. These derivatives demonstrated significant antimicrobial activity, particularly against Gram-positive bacterial strains.
Photoluminescent Properties : The study by Pepitone, Hardaker, & Gregory (2003) investigated the synthesis of novel derivatives and their photoluminescent properties. This research points towards potential applications in materials science, particularly in the development of luminescent materials.
Synthesis and Characterization for Medical Applications : Aly & El-Mohdy (2015) conducted a study on functional modification of polymers using compounds similar in structure. The modified polymers displayed increased thermal stability and promising biological activities, indicating potential for medical applications.
Anticancer Activity : A study by Ravinaik et al. (2021) focused on the synthesis and evaluation of benzamide derivatives, structurally related to the compound , for anticancer activity. The synthesized compounds showed significant activity against various cancer cell lines, suggesting potential therapeutic applications.
properties
IUPAC Name |
4-[[(E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-2-14-3-5-15(6-4-14)19-13-27-21(25-19)17(11-22)12-24-18-9-7-16(8-10-18)20(23)26/h3-10,12-13,24H,2H2,1H3,(H2,23,26)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQWJLJKNNCECR-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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